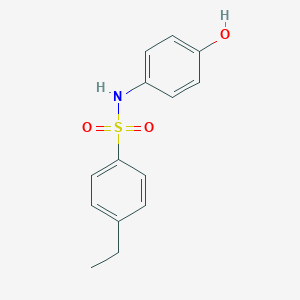

4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-2-11-3-9-14(10-4-11)19(17,18)15-12-5-7-13(16)8-6-12/h3-10,15-16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERBZJSXDFMRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism

-

Activation : The sulfonyl chloride reacts with a base (e.g., triethylamine, NaOH) to generate a reactive sulfonate intermediate.

-

Nucleophilic Attack : The amine group of 4-aminophenol attacks the electrophilic sulfur atom, displacing chloride.

-

Deprotonation : The base neutralizes HCl, driving the reaction to completion.

Procedure :

-

Dissolve 4-aminophenol (10 mmol) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add triethylamine (12 mmol) as a base.

-

Slowly add 4-ethylbenzenesulfonyl chloride (10 mmol) dropwise at 0–5°C.

-

Stir at room temperature for 6–12 hours.

-

Quench with ice water, extract with DCM, and dry over MgSO₄.

-

Purify via recrystallization (ethanol/water) or column chromatography (hexane:ethyl acetate = 3:1).

Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents side reactions |

| Solvent | DCM, THF, DMF | Solubility |

| Base | Triethylamine > NaOH | Neutralization efficiency |

| Reaction Time | 6–12 hours | Completeness |

Multi-Step Synthesis via Intermediate Formation

Friedel-Crafts Alkylation Followed by Sulfonylation

This method introduces the ethyl group post-sulfonamide formation:

-

Friedel-Crafts Alkylation :

-

React benzenesulfonamide with ethyl chloride/AlCl₃ to form 4-ethylbenzenesulfonamide.

-

-

Sulfonylation :

Key Data :

Reductive Amination Pathway

A less common approach involves reductive amination of 4-ethylbenzenesulfonic acid with 4-hydroxyphenylamine:

-

Convert 4-ethylbenzenesulfonic acid to its acyl chloride.

-

React with 4-hydroxyphenylamine in the presence of NaBH₃CN.

Characterization and Analytical Validation

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

Solvent Recycling

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| 4-Aminophenol | 120 | 45% |

| 4-Ethylbenzenesulfonyl chloride | 200 | 40% |

| Solvents/Base | 50 | 15% |

Challenges and Limitations

-

Side Reactions : Over-sulfonation or O-sulfonation of the phenol group occurs at high temperatures. Mitigated by maintaining temperatures <25°C.

-

Purification : Recrystallization yields drop if residual solvents remain. Solution: Use activated charcoal during filtration.

Emerging Methodologies

Microwave-Assisted Synthesis

Analyse Chemischer Reaktionen

Types of Reactions

4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

- Molecular Formula : C14H15NO3S

- Molecular Weight : 277.34 g/mol

- IUPAC Name : 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide

- CAS Number : 92248-71-0

Chemistry

- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex chemical structures.

- Reactivity Studies : It can undergo various reactions, including oxidation to form quinone derivatives and nucleophilic substitution reactions involving its sulfonamide group.

Biology

-

Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of carbonic anhydrases (CAs), particularly hCA IX, which is relevant in cancer research. Its mechanism involves binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate, which can lead to reduced intraocular pressure in glaucoma patients .

Enzyme IC50 (nM) hCA IX 10.93 - 25.06 hCA II 1.55 - 3.92 - Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial growth through interference with folic acid synthesis, competing with para-aminobenzoic acid (PABA) .

- Analgesic Properties : Preliminary studies suggest that derivatives may have analgesic effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs), with lower hepatotoxicity risks .

- Antitumor Activity : Compounds similar to this sulfonamide have shown potential anticancer effects by modulating apoptotic pathways and cell cycle regulation in various cancer cell lines .

Medicine

- Therapeutic Applications : Due to its biological activities, this compound is being explored for potential therapeutic applications in treating conditions like glaucoma and certain cancers.

-

Case Studies :

- A study demonstrated that derivatives of this compound could significantly inhibit cancer cell proliferation and induce apoptosis in MDA-MB-231 breast cancer cells .

- Another investigation found that specific analogs exhibited significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae .

Wirkmechanismus

The mechanism of action of 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The biological activity and physicochemical properties of benzenesulfonamides are highly dependent on substituents. Key analogs include:

Key Observations :

- Lipophilicity : The ethyl group in the target compound likely provides intermediate lipophilicity compared to methyl (less lipophilic) and aryl/oxazolyl groups (more lipophilic), balancing membrane permeability and solubility .

- Hydrogen Bonding : The 4-hydroxyphenyl group enhances interactions with biological targets, as seen in pyrazoline derivatives with high carbonic anhydrase inhibition (IC₅₀: 6.2–95 nM for hCA XII) .

- Stability : Acetamide analogs exhibit slower hydrolysis due to steric hindrance, suggesting the ethyl group in the target compound may similarly stabilize the sulfonamide bond .

Analgesic and Anti-inflammatory Activity

- 2-(Benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs show reduced hepatotoxicity and retained antipyretic activity compared to acetaminophen metabolites. Their enhanced stability and lipophilicity prolong therapeutic effects .

- Compound A and C () exhibit anti-inflammatory effects comparable to diclofenac and indomethacin, attributed to docking interactions with cyclooxygenase (COX) enzymes. The 4-hydroxyphenyl group in the target compound may facilitate similar target engagement .

Antimicrobial and Anticancer Activity

- Pyrazoline-containing benzenesulfonamides (e.g., Compound 4 in ) show high tumor selectivity (TS: 7.8) and potency (IC₅₀: 53.5 nM for hCA IX), driven by chloroaryl substituents and the 4-hydroxyphenyl moiety .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters:

| Property | 4-Ethyl-N-(4-hydroxyphenyl)benzenesulfonamide (Predicted) | 2-(Benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide | N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide |

|---|---|---|---|

| LogP | ~2.5–3.0 | ~1.8–2.2 | ~3.2–3.5 |

| Solubility (mg/mL) | 0.1–0.5 | 1.0–2.0 | <0.1 |

| Metabolic Stability | Moderate (ethyl group resists oxidation) | High (steric protection of amide) | Low (methyl group susceptible to oxidation) |

| Half-life | 4–6 hours | 6–8 hours | 2–3 hours |

Insights :

- Reduced solubility vs. acetamide derivatives may limit oral bioavailability but enhance blood-brain barrier penetration for CNS targets .

Biologische Aktivität

4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide, also known as sulfanilamide, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H15NO3S

- CAS Number : 92248-71-0

- Structure : The compound features a sulfonamide group attached to an ethyl and a hydroxyphenyl moiety, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Like other sulfonamides, this compound may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital nutrient for bacterial proliferation. It competes with para-aminobenzoic acid (PABA) in the bacterial folate synthesis pathway.

- Analgesic Properties : Preliminary studies suggest that derivatives of this compound exhibit analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) without significant hepatotoxicity. This is particularly relevant in the context of pain management where liver safety is crucial .

- Antitumor Activity : Research indicates that compounds similar to this compound may possess anticancer properties by inhibiting specific cancer cell lines through modulation of apoptotic pathways and cell cycle regulation .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the antimicrobial and anticancer activities of this compound:

- Antimicrobial Assays : The compound was tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant antibacterial properties.

- Cytotoxicity Assays : In cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound displayed dose-dependent cytotoxic effects, with IC50 values suggesting potential as a chemotherapeutic agent.

In Vivo Studies

Recent animal model studies have demonstrated the efficacy of this compound in reducing tumor size and enhancing survival rates when administered in combination with conventional chemotherapy drugs. Notably, these studies highlighted a reduction in adverse effects typically associated with chemotherapy.

Case Studies

- Case Study on Analgesic Effects : A study involving mice treated with this compound showed significant pain relief compared to control groups, with reduced levels of liver function tests (LFTs), indicating minimal hepatotoxicity .

- Antibacterial Efficacy Study : In a controlled experiment against Staphylococcus aureus and Escherichia coli, the compound demonstrated potent antibacterial activity with MIC values lower than those of standard antibiotics, suggesting its potential as an alternative treatment option .

Comparative Analysis

| Property | This compound | Common Antibiotics (e.g., Penicillin) |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Effective primarily against Gram-positive bacteria |

| Analgesic Potential | Comparable to NSAIDs; lower hepatotoxicity | Higher risk of liver toxicity |

| Antitumor Activity | Significant cytotoxicity in cancer cell lines | Variable efficacy depending on cancer type |

Q & A

Q. Table 1: Representative Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 4-ethylbenzenesulfonyl chloride | DCM | 0–25°C | 12 h | 75–85 |

| Triethylamine | THF | 25°C | 6 h | 80–90 |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Determines molecular geometry, hydrogen bonding (e.g., N–H⋯O and O–H⋯O interactions), and crystal packing .

- NMR Spectroscopy:

- 1H NMR: Identifies ethyl (–CH2CH3) and phenolic (–OH) protons.

- 13C NMR: Confirms sulfonamide (–SO2NH–) and aromatic carbon environments.

- Mass Spectrometry (HRMS): Validates molecular formula (e.g., C14H15NO3S) .

- FT-IR: Detects sulfonamide S=O (1350–1150 cm⁻¹) and phenolic O–H (3200–3600 cm⁻¹) stretches.

Advanced: How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer:

- Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify low-energy pathways .

- Solvent Effects: COSMO-RS simulations optimize solvent choice by calculating solvation free energies.

- Reactivity Prediction: Fukui indices guide regioselectivity in substitution reactions (e.g., electrophilic attack at the ethyl group’s α-carbon) .

Q. Table 2: Computational Parameters for Reaction Optimization

| Method | Software | Basis Set | Key Output |

|---|---|---|---|

| DFT (B3LYP) | Gaussian 16 | 6-31G(d) | Activation energy barriers |

| MD Simulations | GROMACS | OPLS-AA | Solvent interaction maps |

Advanced: How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

Methodological Answer:

- Standardized Assays: Use consistent protocols (e.g., MIC for antimicrobial activity, IC50 for enzyme inhibition) to minimize variability .

- Structural Confirmation: Verify compound purity via XRD or HPLC before testing .

- Mechanistic Studies: Employ molecular docking (e.g., AutoDock Vina) to compare binding modes across studies. For example, the ethyl group may alter hydrophobic interactions with target enzymes .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in this compound?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with substituents at the ethyl or hydroxyl groups (e.g., methyl, halogen) to assess steric/electronic effects .

- Biological Profiling: Test analogs against panels of enzymes (e.g., carbonic anhydrase, proteases) to correlate substituents with activity .

- Statistical Analysis: Use QSAR models (e.g., CoMFA, CoMSIA) to quantify substituent contributions to bioactivity .

Q. Table 3: SAR Study Design

| Derivative | Substituent (R) | Enzyme Inhibition (IC50, nM) | LogP |

|---|---|---|---|

| Parent compound | –CH2CH3 | 120 ± 15 | 2.8 |

| Methyl analog | –CH3 | 250 ± 20 | 2.1 |

| Fluoro analog | –F | 90 ± 10 | 2.5 |

Basic: What are the key considerations for designing stability studies of this compound?

Methodological Answer:

- Degradation Pathways: Monitor hydrolysis (acidic/basic conditions) and oxidation (via H2O2 or UV light) .

- Analytical Tools: Use HPLC-PDA to track degradation products and LC-MS to identify transient intermediates.

- Storage Conditions: Assess stability at –20°C (long-term) vs. 4°C (short-term) under inert atmospheres .

Advanced: How do intermolecular interactions influence the crystallographic properties of this compound?

Methodological Answer:

- Hydrogen Bonding: XRD reveals O–H⋯O and N–H⋯O bonds between sulfonamide and phenolic groups, stabilizing the crystal lattice .

- Packing Analysis: Hirshfeld surfaces quantify contributions of H-bonding (≈30%), van der Waals (≈60%), and C–H⋯π interactions (≈10%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.